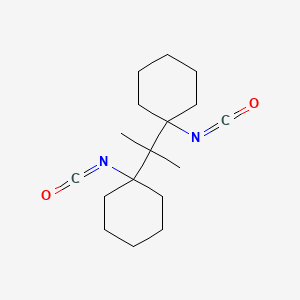![molecular formula C10H15NO6 B14600363 Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester CAS No. 60512-26-7](/img/structure/B14600363.png)
Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester is a complex organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by its unique structure, which includes a hexanoic acid backbone with additional functional groups that contribute to its reactivity and applications.
Preparation Methods
The synthesis of Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester typically involves esterification reactions. One common method is the reaction of hexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester . Industrial production methods may involve more advanced techniques, including the use of specific catalysts and controlled reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester undergoes various chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to form primary alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include water, acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysis . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent . These reactions highlight the compound’s versatility and reactivity in different chemical environments.
Comparison with Similar Compounds
Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester can be compared with other similar esters, such as:
Ethyl acetate: A simpler ester with a similar structure but lacking the additional functional groups found in this compound.
Methyl butyrate: Another ester with a fruity odor, commonly used in flavoring agents.
Ethyl butanoate: Known for its pineapple-like aroma, used in perfumes and flavorings.
The uniqueness of this compound lies in its complex structure, which provides a range of reactivity and applications not found in simpler esters.
Properties
CAS No. |
60512-26-7 |
|---|---|
Molecular Formula |
C10H15NO6 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
ethyl 6-(methoxycarbonylamino)-3,6-dioxohexanoate |
InChI |
InChI=1S/C10H15NO6/c1-3-17-9(14)6-7(12)4-5-8(13)11-10(15)16-2/h3-6H2,1-2H3,(H,11,13,15) |
InChI Key |
RTWNRYAFIZIFCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CCC(=O)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Piperidine, 1-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]-](/img/structure/B14600318.png)

![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)
![3-Chlorobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14600340.png)


![{[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene](/img/structure/B14600351.png)

